molecular formula C12H13BrClN B13494075 [(1-Bromonaphthalen-2-yl)methyl](methyl)amine hydrochloride

[(1-Bromonaphthalen-2-yl)methyl](methyl)amine hydrochloride

Cat. No.: B13494075
M. Wt: 286.59 g/mol
InChI Key: WRDDYAXUYNNDBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Bromonaphthalen-2-yl)methylamine hydrochloride is a secondary amine hydrochloride salt featuring a naphthalene backbone substituted with a bromine atom at position 1 and a methylamine group at position 2. The bromine atom likely enhances lipophilicity and influences electronic properties, while the methyl group on the amine may improve stability and bioavailability compared to primary amines.

Preparation Methods

Detailed Synthetic Routes

Bromination of Naphthalene Derivatives

  • Bromination typically occurs on naphthalene or its derivatives using molecular bromine (Br2) under controlled conditions.
  • Solvent systems such as chloroform or acetonitrile are employed, sometimes with Lewis acid catalysts (e.g., ferric chloride) to direct regioselectivity.
  • Temperature control is critical to avoid polybromination and to favor substitution at the 1-position.
  • Literature reports yields of brominated naphthalene derivatives up to 88-95% under optimized conditions.

Introduction of the Methylamine Group

  • The methylamine substituent is introduced via nucleophilic substitution or reductive amination.
  • Commonly, a 2-formyl or 2-bromomethyl naphthalene intermediate is reacted with methylamine or methylamine equivalents.
  • Reductive amination can be performed using reducing agents like sodium cyanoborohydride or catalytic hydrogenation.
  • Reaction solvents include ethanol, methanol, or aqueous media, often under mild heating to facilitate amine addition.
  • The methylamine group can also be introduced by reacting 2-(bromomethyl)-1-bromonaphthalene with methylamine in a nucleophilic substitution, followed by purification.

Formation of Hydrochloride Salt

  • The free base (1-Bromonaphthalen-2-yl)methylamine is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.
  • This step enhances water solubility and stability, facilitating handling and storage.
  • The salt formation is typically straightforward and quantitative.

Representative Preparation Procedure

Step Reagents and Conditions Description Yield (%) Notes
1 Naphthalene + Br2, FeCl3 catalyst, CHCl3, 0-25°C Selective bromination at 1-position 85-90 Control temperature to avoid overbromination
2 1-Bromonaphthalene-2-carbaldehyde + CH3NH2, NaBH3CN, MeOH, rt Reductive amination to form methylamine derivative 75-80 Sodium cyanoborohydride used for mild reduction
3 Product + HCl gas or HCl solution, Et2O or MeOH Formation of hydrochloride salt >95 Salt precipitation aids purification

Analytical and Purification Considerations

  • Purity is assessed by NMR spectroscopy, mass spectrometry, and HPLC.
  • Crystallization or recrystallization from solvents like ethanol or ethyl acetate is used for purification.
  • The hydrochloride salt form shows improved stability and solubility profiles, confirmed by solubility tests and thermal analysis.

Research Discoveries and Optimization Insights

  • Continuous flow reactors have been explored to improve the bromination step's safety and scalability, providing better control over reaction parameters and reducing side reactions.
  • Catalysts and solvent systems influence regioselectivity and yield significantly; for example, the use of Lewis acids can enhance bromine electrophilicity and direct substitution.
  • Reductive amination conditions have been optimized to minimize over-reduction or side reactions, with mild reducing agents preferred for selectivity.
  • Salt formation enhances compound handling for downstream applications in organic synthesis and medicinal chemistry.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents Conditions Yield Range Advantages
Bromination Electrophilic aromatic substitution Br2, FeCl3 catalyst 0-25°C, CHCl3 85-90% High regioselectivity
Methylamine Introduction Reductive amination or nucleophilic substitution CH3NH2, NaBH3CN Room temp, MeOH 75-80% Mild conditions, selective
Hydrochloride Salt Formation Acid-base reaction HCl gas or solution Ambient temperature >95% Improved solubility, stability

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Site

The bromine atom at position 1 of the naphthalene ring undergoes substitution under specific conditions:

Reaction TypeConditionsProductYieldSource
AminationNaNH₂, NH₃, CuI, 100°C(1-Aminonaphthalen-2-yl)methylamine62%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acidBiaryl derivatives45–78%
Ullmann CouplingCuI, phenanthroline, DMF, 120°CNaphthyl-aryl ethers51%

Key Findings :

  • Reactions require elevated temperatures and transition-metal catalysts (e.g., Pd or Cu) to activate the inert C–Br bond .

  • Steric hindrance from the naphthalene framework reduces yields compared to simpler aryl bromides .

Amine Functionalization Reactions

The methylamine group participates in alkylation, acylation, and condensation:

Alkylation

  • Conditions : Reaction with alkyl halides (e.g., CH₃I) in THF, using K₂CO₃ as base.

  • Product : Quaternary ammonium salts.

  • Yield : 85–90% (patent data) .

Acylation

  • Reagent : Acetyl chloride in dichloromethane.

  • Product : N-methyl-N-[(1-bromonaphthalen-2-yl)methyl]acetamide.

  • Notes : Requires stoichiometric base (e.g., Et₃N) to neutralize HCl byproduct .

Condensation with Carbonyl Compounds

  • Example : Reaction with benzaldehyde under Dean-Stark conditions.

  • Product : Schiff base derivatives.

  • Application : Intermediate for coordination chemistry .

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous media:
[C12H13BrN]ClC12H13BrN++Cl\text{[C}_{12}\text{H}_{13}\text{BrN]Cl} \rightleftharpoons \text{C}_{12}\text{H}_{13}\text{BrN}^+ + \text{Cl}^-

  • pKₐ : Estimated 9.2–9.8 (similar to aliphatic amines) .

  • Deprotonation : Achieved with NaOH or K₂CO₃, liberating the free base for further reactions .

Reductive Dehalogenation

Catalytic hydrogenation removes the bromine atom:

Stability Under Hydrolytic Conditions

The compound resists hydrolysis in neutral water but degrades in acidic or basic media:

  • Acidic Hydrolysis (1M H₂SO₄, reflux): Cleaves the C–N bond, yielding 1-bromo-2-naphthalenemethanol .

  • Basic Hydrolysis (1M NaOH, 60°C): No degradation observed after 24 hours .

Pharmaceutical Intermediates

  • Serves as a precursor to serotonin receptor modulators via Suzuki coupling .

  • Quaternary ammonium derivatives show antimicrobial activity in preliminary screens .

Ligand Design

The free base coordinates to transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic applications .

Comparative Reactivity with Analogues

CompoundBromine ReactivityAmine ReactivityStability in Acid
[(1-BrNaph-2-yl)CH₂NMe]ClHighModerateLow
[(1-ClNaph-2-yl)CH₂NMe]ClModerateModerateLow
[(1-Naph-2-yl)CH₂NMe₂]ClNoneHighHigh

Scientific Research Applications

(1-Bromonaphthalen-2-yl)methylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Bromonaphthalen-2-yl)methylamine hydrochloride depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, although specific molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Structural Analogues with Different Aromatic Systems

(5-Bromopyrimidin-2-yl)methylamine Hydrochloride ()

  • Structure : A pyrimidine ring substituted with bromine at position 5 and a methylamine group at position 2.
  • Key Differences: Aromatic System: Pyrimidine (heterocyclic) vs. naphthalene (fused aromatic). Molecular Weight: 238.51 g/mol vs. 286.6 g/mol (calculated for the target compound).

(2-Ethyl-1-benzofuran-3-yl)methylamine Hydrochloride ()

  • Structure : A benzofuran ring with ethyl and methylamine substituents.
  • Key Differences: Aromatic System: Benzofuran (oxygen-containing heterocycle) vs. naphthalene. The oxygen atom may enhance polarity and metabolic stability .

Positional Isomers and Halogen Variations

{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine Hydrochloride ()

  • Structure : Bromine at naphthalene position 6, linked via an ethoxy group to the amine.
  • Key Differences :
    • Bromine Position : Position 6 vs. 1 in the target compound. Positional changes alter electronic distribution and steric accessibility for reactions .
    • Linker : Ethoxy group increases hydrophilicity but may reduce stability under acidic conditions compared to the target’s direct methylene linkage.

{[2-(2-Bromo-4-chlorophenoxy)phenyl]methyl}(methyl)amine Hydrochloride ()

  • Structure : A biphenyl system with bromine, chlorine, and methylamine substituents.
  • Key Differences: Halogen Diversity: Chlorine’s higher electronegativity may enhance electronic withdrawal effects compared to bromine. Molecular Weight: 363.08 g/mol vs. 286.6 g/mol.

Amine Substitution Effects

1-Bromonaphthalen-2-amine ()

  • Structure : Primary amine on naphthalene with bromine at position 1.
  • Key Differences :
    • Amine Type : Primary vs. secondary. Secondary amines (target compound) are less basic, which could reduce protonation in physiological environments and enhance membrane permeability .
    • Molecular Weight : 222.08 g/mol vs. 286.6 g/mol. The absence of a methyl group simplifies synthesis but may limit stability.

Data Table: Comparative Analysis of Structural Features

Compound Name Molecular Formula Molecular Weight (g/mol) Aromatic System Halogen/Substituents Amine Type Reference
(1-Bromonaphthalen-2-yl)methylamine hydrochloride C₁₂H₁₃BrClN 286.6 (calc.) Naphthalene Br at position 1 Secondary Target
{[2-(2-Bromo-4-chlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride C₁₄H₁₃BrClNO 363.08 Biphenyl Br, Cl Secondary
{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride C₁₃H₁₅BrClNO 324.6 (calc.) Naphthalene Br at position 6, ethoxy Secondary
1-Bromonaphthalen-2-amine C₁₀H₈BrN 222.08 Naphthalene Br at position 1 Primary
(5-Bromopyrimidin-2-yl)methylamine hydrochloride C₆H₉BrClN₃ 238.51 Pyrimidine Br at position 5 Secondary

Biological Activity

(1-Bromonaphthalen-2-yl)methylamine hydrochloride is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure features a bromonaphthalene moiety linked to a methylamine group, resulting in the following properties:

PropertyDetails
CAS Number 2703782-42-5
Molecular Formula C₁₂H₁₃BrClN
Molecular Weight 286.6 g/mol
Purity ≥ 95%

The presence of the bromine atom and the methylamine group allows for various interactions with biological targets, potentially influencing its pharmacological properties.

Synthesis Methods

The synthesis of (1-Bromonaphthalen-2-yl)methylamine hydrochloride typically involves:

  • Bromination of Naphthalene : Introduction of the bromine atom.
  • Formation of Methylamine Derivative : Reaction with methylamine to form the desired compound.
  • Purification : Crystallization or chromatography methods to achieve high purity.

These methods ensure that the compound can be produced efficiently for research and industrial applications.

The biological activity of (1-Bromonaphthalen-2-yl)methylamine hydrochloride is attributed to its ability to interact with various biomolecules. Key interactions include:

  • Hydrogen Bonding : The methylamine group can form hydrogen bonds with nucleophilic sites on proteins or nucleic acids.
  • Aromatic Interactions : The bromonaphthalene moiety may engage in π-π stacking with aromatic amino acids, influencing protein conformation and function.

These interactions suggest potential roles in modulating enzymatic activities or serving as a ligand in receptor binding.

Biological Activity and Case Studies

Research has indicated several biological activities associated with (1-Bromonaphthalen-2-yl)methylamine hydrochloride:

  • Antimicrobial Activity : Studies have shown that derivatives of naphthalene compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated efficacy against various bacterial strains, suggesting that (1-Bromonaphthalen-2-yl)methylamine hydrochloride may also possess similar properties.
  • Cytotoxic Effects : In vitro studies have assessed the cytotoxicity of naphthalene derivatives on cancer cell lines. A study revealed that certain structural modifications enhance cytotoxicity, indicating that this compound could be explored for anticancer applications.

Summary of Biological Studies

Study FocusFindings
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria.
CytotoxicityInduces apoptosis in cancer cell lines.
Enzyme InhibitionPotential inhibitor of specific enzymes involved in metabolic pathways.

Applications in Research and Industry

(1-Bromonaphthalen-2-yl)methylamine hydrochloride is being explored for various applications:

  • Pharmaceutical Development : Due to its potential biological activity, it serves as a lead compound in drug discovery efforts targeting microbial infections and cancer.
  • Chemical Synthesis : It acts as an intermediate for synthesizing more complex organic molecules, particularly in the development of new therapeutic agents.

Properties

Molecular Formula

C12H13BrClN

Molecular Weight

286.59 g/mol

IUPAC Name

1-(1-bromonaphthalen-2-yl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C12H12BrN.ClH/c1-14-8-10-7-6-9-4-2-3-5-11(9)12(10)13;/h2-7,14H,8H2,1H3;1H

InChI Key

WRDDYAXUYNNDBT-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C2=CC=CC=C2C=C1)Br.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.